(2R)-2-Heptyloxirane
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Overview
Description
(2R)-2-Heptyloxirane is an organic compound belonging to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms This particular compound has a heptyl group attached to the oxirane ring, making it a chiral molecule with the (2R) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: (2R)-2-Heptyloxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes. For instance, the starting material, 1-heptene, can be reacted with a peracid such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions to yield this compound. The reaction typically occurs at room temperature and is completed within a few hours.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Catalysts such as titanium silicalite-1 (TS-1) can be employed in the presence of hydrogen peroxide to achieve the epoxidation of 1-heptene. This method is advantageous due to its high selectivity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-Heptyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less hindered carbon of the epoxide ring, leading to ring-opening and formation of different products.
Common Reagents and Conditions:
Oxidation: Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used in basic conditions.
Major Products Formed:
Oxidation: Formation of 1,2-heptanediol.
Reduction: Formation of 2-heptanol.
Substitution: Formation of various alcohols or ethers depending on the nucleophile used.
Scientific Research Applications
(2R)-2-Heptyloxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed epoxide ring-opening reactions.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of polymers and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-Heptyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, allowing nucleophiles to attack and open the ring, leading to the formation of new products.
Comparison with Similar Compounds
(2S)-2-Heptyloxirane: The enantiomer of (2R)-2-Heptyloxirane, differing only in the spatial arrangement of atoms.
1,2-Epoxyhexane: A similar epoxide with a shorter alkyl chain.
1,2-Epoxyoctane: A similar epoxide with a longer alkyl chain.
Uniqueness: this compound is unique due to its specific chiral configuration, which can lead to different reactivity and selectivity in chemical reactions compared to its enantiomer or other epoxides with different alkyl chain lengths. This makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(2R)-2-heptyloxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-9-8-10-9/h9H,2-8H2,1H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOYTMXAKFMIRK-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H]1CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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